molecular formula C14H16FN3O4S B2408394 2-fluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide CAS No. 2034536-47-3

2-fluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2408394
CAS No.: 2034536-47-3
M. Wt: 341.36
InChI Key: XIALHKHJFGOHPO-UHFFFAOYSA-N
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Description

2-fluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups

Properties

IUPAC Name

2-fluoro-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O4S/c15-11-3-1-2-4-12(11)23(19,20)16-9-13-17-14(18-22-13)10-5-7-21-8-6-10/h1-4,10,16H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIALHKHJFGOHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran and methanol, with reagents such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound.

Scientific Research Applications

Antimicrobial Applications

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of the tetrahydro-2H-pyran moiety may enhance the compound's efficacy against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways, particularly by targeting dihydropteroate synthase (DHPS) .

Anticancer Potential

Recent studies have focused on the synthesis of compounds similar to 2-fluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide as potential anticancer agents. The oxadiazole ring is known for its ability to interact with DNA and inhibit tumor growth. Research has demonstrated that sulfonamide derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of benzenesulfonamide derivatives, it was found that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that modifications at the oxadiazole position significantly influenced antibacterial potency.

Study 2: Anticancer Activity

Another study investigated the anticancer potential of sulfonamide derivatives containing oxadiazole rings. The results indicated that these compounds could inhibit cell growth in various cancer cell lines. The mechanism was attributed to their ability to induce cell cycle arrest and apoptosis, highlighting their potential as lead compounds for further development in cancer therapy .

Mechanism of Action

The mechanism by which 2-fluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-fluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide apart from similar compounds is its combination of the oxadiazole ring and the tetrahydropyran moiety. This unique structure may confer distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Biological Activity

The compound 2-fluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H18FN3O3SC_{15}H_{18}FN_3O_3S, with a molecular weight of approximately 355.39 g/mol. The presence of a fluorine atom and a tetrahydro-pyran moiety suggests potential interactions with biological targets that could be exploited for therapeutic purposes.

Biological Activity Overview

Research has indicated that compounds containing oxadiazole moieties exhibit various biological activities, including:

  • Antimicrobial Activity : Sulfonamide derivatives are known for their antimicrobial properties. The incorporation of the oxadiazole ring may enhance this activity by interfering with bacterial folate synthesis pathways.
  • Anticancer Activity : Some studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. The specific mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.
  • Anti-inflammatory Effects : Compounds similar to benzenesulfonamides have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Antiproliferative Studies : A study evaluating a series of oxadiazole derivatives found that certain compounds exhibited significant antiproliferative activity against breast and colon cancer cell lines. The mechanism was attributed to the ability to induce cell cycle arrest and apoptosis .
  • Inhibition of Enzymatic Activity : Research has highlighted the ability of some sulfonamide derivatives to inhibit key enzymes involved in metabolic pathways. For instance, compounds similar to our target were shown to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
  • SAR Analysis : Structure-activity relationship (SAR) studies have revealed that modifications on the phenyl ring significantly affect biological activity. For example, introducing electron-withdrawing groups can enhance anticancer effects by increasing the lipophilicity and bioavailability of the compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduced cytokine production

Table 2: Structure-Activity Relationship (SAR) Insights

ModificationEffect on ActivityReference
Electron-withdrawing groupsEnhanced anticancer activity
Tetrahydro-pyran moietyImproved solubility and bioavailability

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

The compound’s reactivity and activity are governed by three critical structural elements:

  • Sulfonamide group : Enhances hydrogen-bonding potential and acts as an electron-withdrawing group, improving binding to biological targets (e.g., enzymes or receptors) .
  • Tetrahydro-2H-pyran moiety : Provides conformational flexibility and improves solubility, which is critical for pharmacokinetic properties .
  • Fluorine substituent : Increases metabolic stability and modulates electronic effects, potentially enhancing selectivity for target proteins .

Q. What synthetic strategies are commonly employed to prepare this compound?

A multi-step synthesis is typically required:

  • Step 1 : Formation of the sulfonamide core via reaction of 2-fluorobenzenesulfonyl chloride with a primary amine intermediate.
  • Step 2 : Cyclization to form the 1,2,4-oxadiazole ring using carbodiimide-mediated coupling (e.g., EDC/HOBt) .
  • Step 3 : Introduction of the tetrahydro-2H-pyran group via nucleophilic substitution or reductive amination . Key challenges include optimizing reaction conditions to avoid side products, such as over-alkylation or ring-opening .

Q. What analytical techniques are essential for characterizing this compound?

A combination of methods ensures structural validation and purity assessment:

  • NMR spectroscopy : 1H/13C/19F NMR to confirm connectivity and fluorine placement .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves conformational details of the tetrahydro-2H-pyran and oxadiazole rings .
  • HPLC : Monitors purity (>95% is typical for biological assays) .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

  • Design of Experiments (DoE) : Systematically vary temperature, catalyst concentration, and reaction time to identify optimal conditions .
  • Statistical modeling : Use response surface methodology (RSM) to predict interactions between variables (e.g., solvent polarity and reaction rate) .
  • In-line monitoring : Employ techniques like FTIR or Raman spectroscopy to track reaction progress in real time .

Q. How can computational modeling predict binding affinity and selectivity for target proteins?

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify potential binding pockets .
  • Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations) .
  • QSAR models : Corrogate electronic (Hammett constants) and steric (Taft parameters) descriptors with activity data .
  • Validation : Confirm predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers resolve contradictions in biological activity data across assay platforms?

  • Orthogonal assays : Compare enzymatic inhibition (e.g., fluorescence-based) with cell-based viability assays to rule out false positives .
  • Control experiments : Test stability under assay conditions (e.g., pH, temperature) to identify compound degradation .
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., fluorinated sulfonamides in ) to identify trends .

Q. What role does the fluorine atom play in modulating target selectivity?

  • Electronic effects : Fluorine’s electronegativity alters electron density in the benzenesulfonamide ring, influencing π-π stacking or dipole interactions in binding pockets .
  • Steric effects : The small size of fluorine minimizes steric clashes compared to bulkier substituents.
  • 19F NMR : Use to probe direct interactions with proteins, as fluorine’s spin-½ nucleus provides sensitive readouts .

Q. How can stability under physiological conditions be evaluated and improved?

  • Forced degradation studies : Expose the compound to acidic/basic conditions, UV light, or oxidative stress (e.g., H2O2) and monitor degradation via HPLC .
  • Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
  • Excipient screening : Test solubility-enhancing agents (e.g., cyclodextrins) to stabilize the compound in aqueous buffers .

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